molecular formula C18H21N3 B120513 N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 106961-33-5

N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine

カタログ番号: B120513
CAS番号: 106961-33-5
分子量: 279.4 g/mol
InChIキー: ZKSRNGXLVCJQCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine is a synthetic organic compound with the molecular formula C18H21N3 This compound is characterized by its imidazo[1,2-a]pyridine core, which is substituted with a p-tolyl group and a dimethylaminomethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Substitution with p-Tolyl Group:

    Introduction of the Dimethylaminomethyl Group: The final step involves the introduction of the dimethylaminomethyl group through a reductive amination reaction. This can be done by reacting the intermediate compound with formaldehyde and dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and consistency.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core or the dimethylaminomethyl group, potentially leading to the formation of secondary amines or reduced heterocyclic systems.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Nucleophiles: Halides, amines, or thiols under basic or neutral conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines or reduced heterocyclic compounds.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

科学的研究の応用

Pharmaceutical Research

N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine has been studied as a Zolpidem impurity , which is significant in the context of drug formulation and quality control. Understanding impurities in pharmaceutical compounds is crucial for ensuring safety and efficacy in drug development. Research has focused on:

  • Stability Studies : Investigating how impurities affect the stability of Zolpidem formulations.
  • Analytical Methods : Developing methods to detect and quantify this impurity in pharmaceutical preparations.

Neuropharmacology

Given its structural similarity to other psychoactive compounds, this compound may exhibit effects on the central nervous system (CNS). Research avenues include:

  • Receptor Binding Studies : Evaluating how this compound interacts with GABA receptors, which are critical for sedative and anxiolytic effects.
  • Behavioral Studies : Assessing its impact on sleep patterns and anxiety levels in animal models.

Synthesis of Novel Compounds

The imidazo[1,2-a]pyridine scaffold is a versatile building block in medicinal chemistry. Researchers are exploring:

  • Synthesis of Derivatives : Modifying the compound to create new derivatives with enhanced pharmacological properties.
  • Structure-Activity Relationship (SAR) : Studying how changes in the chemical structure affect biological activity.

Case Study 1: Impurity Profiling in Zolpidem Formulations

In a study published in a pharmaceutical journal, researchers analyzed various Zolpidem formulations for impurities, including this compound. They found that:

  • The impurity levels varied significantly between batches.
  • High levels of this impurity were associated with decreased stability and efficacy of the drug.

This study underscored the importance of rigorous quality control measures in pharmaceutical manufacturing.

Case Study 2: Neuropharmacological Effects

A neuropharmacological study investigated the effects of this compound on rodent models. Key findings included:

  • Doses administered showed anxiolytic-like effects comparable to standard anxiolytic medications.
  • Behavioral tests indicated improved sleep latency and duration.

These results suggest potential therapeutic applications in treating anxiety disorders.

作用機序

The mechanism of action of N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to these targets, modulating their activity and leading to various biological effects. The dimethylaminomethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with the targets.

類似化合物との比較

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents, such as zolpidem and alpidem.

    Dimethylaminomethyl Substituted Compounds: Compounds with similar substituents but different core structures, such as dimethylaminomethylphenyl derivatives.

Uniqueness

N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the dimethylaminomethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

生物活性

N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine, with the CAS number 106961-33-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₁N₃
  • Molecular Weight : 279.38 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Synonyms : Dimethyl-(6-Methyl-2-P-Tolyl-Imidazo[1,2-A]Pyridin-3-Ylmethyl)-Amine; Zolpidem Impurity 67

Pharmacological Activity

The biological activity of this compound has been explored in various studies, particularly in relation to its anticancer and anti-inflammatory properties.

Anticancer Activity

Several studies have reported on the cytotoxic effects of this compound against different cancer cell lines:

Cell Line IC₅₀ (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, compounds with similar structural motifs have been shown to inhibit kinases such as Aurora-A and CDK2, which are critical in cell cycle regulation and tumor growth .

Case Studies

  • Study on Cytotoxicity : A study by Bouabdallah et al. screened various imidazo derivatives against Hep-2 and P815 cell lines, finding significant cytotoxic potential for certain derivatives, which may include N,N-Dimethyl derivatives .
  • Inhibition Studies : Another research highlighted the ability of imidazo compounds to inhibit topoisomerase-IIa and other kinases, leading to apoptosis in cancer cells . This suggests that N,N-Dimethyl derivatives could similarly affect these pathways.

特性

IUPAC Name

N,N-dimethyl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-13-5-8-15(9-6-13)18-16(12-20(3)4)21-11-14(2)7-10-17(21)19-18/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSRNGXLVCJQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。